Methyl[(thiolan-2-yl)methyl]amine
Description
Methyl[(thiolan-2-yl)methyl]amine (CAS: 1339646-28-4) is a secondary amine with the molecular formula C₆H₁₃NS and a molecular weight of 131.24 g/mol . Its structure comprises a tetrahydrothiophene (thiolan) ring substituted with a methylamine group at the 2-position (Figure 1). The saturated five-membered thiolan ring differentiates it from aromatic sulfur-containing heterocycles like thiophene or thiazole.
Notably, this compound is listed as discontinued in commercial catalogs, limiting its current availability for research or industrial applications .
Properties
Molecular Formula |
C6H13NS |
|---|---|
Molecular Weight |
131.24 g/mol |
IUPAC Name |
N-methyl-1-(thiolan-2-yl)methanamine |
InChI |
InChI=1S/C6H13NS/c1-7-5-6-3-2-4-8-6/h6-7H,2-5H2,1H3 |
InChI Key |
QYURDSRONBBMQL-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1CCCS1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of Methyl[(thiolan-2-yl)methyl]amine can be achieved through several methods. One common approach involves the reaction of thiolane with methylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods often involve large-scale synthesis using continuous flow reactors to maintain consistent quality and yield .
Chemical Reactions Analysis
Methyl[(thiolan-2-yl)methyl]amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions.
Scientific Research Applications
Methyl[(thiolan-2-yl)methyl]amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Mechanism of Action
The mechanism of action of Methyl[(thiolan-2-yl)methyl]amine involves its interaction with specific molecular targets. The compound can act as a nucleophile due to the presence of the amine group, allowing it to participate in various biochemical pathways. It can also form coordination complexes with metal ions, influencing enzymatic activities and other cellular processes .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Observations :
- Ring Systems: The thiolan ring in this compound is saturated, unlike the aromatic thiophene (N-Methyl-(2-thienylmethyl)amine) or thiazole ((5-Methylthiazol-2-yl)amine).
- Amine Classification: this compound is a secondary amine, while (5-Methylthiazol-2-yl)amine is primary, and methyl diethanol amine is tertiary. This affects reactivity, with secondary amines being moderately nucleophilic compared to primary amines and less sterically hindered than tertiary amines.
Physical and Chemical Properties
Table 2: Functional Group Analysis
Notable Differences:
- CO₂ Adsorption: Methyl diethanol amine (MDEA) exhibits 2.63 mmol CO₂/g adsorption capacity when impregnated on mesoporous carbon, leveraging its tertiary amine groups for carbamate formation .
- Thermal Stability : Tertiary amines like MDEA resist thermal degradation better than secondary amines, enhancing their utility in industrial processes .
Table 3: Application Comparison
Critical Analysis :
- CO₂ Capture: MDEA-based materials outperform non-amine adsorbents (e.g., activated carbon: ~1.95 mmol/g) due to chemical adsorption mechanisms .
- Pharmaceutical Relevance : Thiophene and thiazole derivatives are prioritized in drug development over thiolan derivatives, likely due to aromaticity enhancing target binding .
Biological Activity
Methyl[(thiolan-2-yl)methyl]amine, a compound featuring a thiolane ring, has gained attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a thiolane ring, which contributes to its unique reactivity and biological properties. The molecular formula can be represented as CHNS, indicating the presence of sulfur in its structure.
Antimicrobial Activity
Research has highlighted the antimicrobial potential of compounds similar to this compound, particularly those containing thiol groups. For instance, derivatives of 2-mercaptobenzothiazole have demonstrated significant antibacterial activity against various strains including Staphylococcus aureus and Mycobacterium tuberculosis .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| 2-Mercaptobenzothiazole | Staphylococcus aureus | 2–4 |
| Thiol-functionalized agents | Mycobacterium tuberculosis | >250 |
| This compound | TBD | TBD |
Neuropharmacological Effects
This compound has been investigated for its potential role in neurological disorders. Its structural similarity to other methylamines suggests it may influence neurotransmitter release through modulation of potassium channels .
Enzyme Interaction Studies
The compound has also been studied for its interactions with key enzymes involved in metabolic pathways. For example, it may affect semicarbazide-sensitive amine oxidase (SSAO), which is implicated in glucose metabolism and has been linked to conditions such as diabetes and Alzheimer's disease .
Case Study: Influence on SSAO Activity
A study indicated that methylamine derivatives could regulate glucose transport in adipose cells through SSAO activity modulation. Increased serum SSAO activity was noted in patients with vascular disorders, suggesting a potential therapeutic target for this compound .
Applications in Pharmaceutical Development
This compound serves as a versatile building block in the synthesis of pharmaceuticals targeting neurological and metabolic disorders. Its unique thiophene structure enhances its utility in organic synthesis and material science applications .
Table 2: Applications in Research and Industry
| Application Area | Description |
|---|---|
| Pharmaceutical Development | Building block for drugs targeting neurological disorders |
| Organic Synthesis | Creation of complex molecules |
| Analytical Chemistry | Standard in chromatographic techniques |
| Material Science | Potential use in developing conductive materials |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
